molecular formula H2HgO4S B179487 Mercury(II) sulfate CAS No. 7783-35-9

Mercury(II) sulfate

Cat. No.: B179487
CAS No.: 7783-35-9
M. Wt: 298.67 g/mol
InChI Key: VZJXLUXABSAHBN-UHFFFAOYSA-N
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Description

Mercury(II) sulfate (HgSO₄) is an inorganic compound composed of mercury in the +2 oxidation state and sulfate ions. It is a white to off-white crystalline solid or powder with a molecular weight of 296.65 g/mol and a density of 6.47 g/cm³ . It is highly toxic, causing acute poisoning through inhalation, ingestion, or skin contact, and is regulated under hazardous material guidelines (UN 1645, Packing Group II) .

Properties

CAS No.

7783-35-9

Molecular Formula

H2HgO4S

Molecular Weight

298.67 g/mol

IUPAC Name

mercury;sulfuric acid

InChI

InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

VZJXLUXABSAHBN-UHFFFAOYSA-N

SMILES

O=S1(=O)O[Hg]O1

Canonical SMILES

OS(=O)(=O)O.[Hg]

Color/Form

White granules or crystalline powder
COLORLESS, RHOMBIC CRYSTALS

density

6.47 at 68 °F (USCG, 1999)
6.47
6.5 g/cm³

Other CAS No.

7783-35-9

physical_description

Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds.
WHITE CRYSTALLINE POWDER.

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Related CAS

7783-36-0 (mercury(1+)-H2O4S[2:1])

solubility

Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride
INSOL IN ALCOHOL, ACETONE, AMMONIA
Reacts with water
Solubility in water: reaction

Synonyms

mercuric sulfate
mercuric sulfate monohydrate
mercurous sulfate
mercury(I) sulfate
mercury(II) sulfate

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Temperature : The reaction requires heating to 150–200°C to initiate oxidation. Prolonged heating above 450°C risks decomposition into mercury vapor, sulfur dioxide, and oxygen.

  • Acid Concentration : Concentrated H₂SO₄ (94–98%) is essential to act as both an acid and oxidizing agent. Dilute acid fails to oxidize mercury effectively.

  • Gas Management : Sulfur dioxide (SO₂), a toxic byproduct, must be vented or neutralized using alkaline scrubbers.

Isolation and Crystallization

Post-reaction, the mixture cools to room temperature, yielding white HgSO₄ crystals. Decanting excess acid and washing the product with cold concentrated H₂SO₄ removes impurities. Isolation is challenging due to the compound’s hygroscopicity and tendency to hydrolyze in water.

Procedural Example (Zygoat Method):

  • Combine 20 g Hg with 60 mL concentrated H₂SO₄ in a conical flask.

  • Heat gently under reflux with SO₂ venting.

  • After 30 minutes, cool and decant the acid.

  • Recrystallize from hot water to obtain pure HgSO₄.

Mercury(II) Oxide and Sulfuric Acid Method

An alternative route employs mercury(II) oxide (HgO) as the mercury source, reacting with sulfuric acid:

HgO+H2SO4HgSO4+H2O[3]\text{HgO} + \text{H}2\text{SO}4 \rightarrow \text{HgSO}4 + \text{H}2\text{O} \quad

Preparation of Mercury(II) Oxide

HgO is synthesized by dissolving mercury in excess hot nitric acid (HNO₃) and precipitating with sodium hydroxide (NaOH):

3 Hg+8 HNO33 Hg(NO3)2+4 H2O+2 NO3\ \text{Hg} + 8\ \text{HNO}3 \rightarrow 3\ \text{Hg(NO}3\text{)}2 + 4\ \text{H}2\text{O} + 2\ \text{NO}
Hg(NO3)2+2 NaOHHgO+2 NaNO3+H2O[3]\text{Hg(NO}3\text{)}2 + 2\ \text{NaOH} \rightarrow \text{HgO} + 2\ \text{NaNO}3 + \text{H}2\text{O} \quad

Advantages Over Direct Synthesis

  • Safety : Avoids SO₂ generation.

  • Purity : Minimizes residual mercury contamination.

  • Scalability : Suitable for controlled laboratory settings.

Alternative Approaches and Modifications

In-Situ Preparation for Organic Synthesis

HgSO₄ is often prepared in situ for catalytic applications, such as the hydration of alkynes to ketones. A typical protocol involves:

  • Suspending HgO in dilute H₂SO₄.

  • Adding stoichiometric acid to dissolve HgO.

  • Using the resulting HgSO₄ solution directly without isolation.

Dilute Acid Method

While dilute H₂SO₄ cannot oxidize elemental mercury, it effectively dissolves HgO at room temperature. This method is preferred for small-scale preparations requiring aqueous HgSO₄ solutions.

Comparative Analysis of Preparation Methods

Parameter Direct Hg + H₂SO₄ HgO + H₂SO₄ In-Situ Preparation
Yield Moderate (60–70%)High (85–90%)Not isolated
Safety Risks High (SO₂, Hg vapor)ModerateLow
Complexity HighModerateLow
Industrial Use LimitedPreferredCommon for catalysis
Cost Low (raw materials)ModerateLow

Chemical Reactions Analysis

Types of Reactions: Mercury(II) sulfate undergoes various chemical reactions, including:

    In water, it hydrolyzes to form yellow mercuric subsulfate and sulfuric acid:

    Hydrolysis: 3HgSO4+2H2OHgSO42HgO+2H2SO43\text{HgSO}_4 + 2\text{H}_2\text{O} \rightarrow \text{HgSO}_4 \cdot 2\text{HgO} + 2\text{H}_2\text{SO}_4 3HgSO4​+2H2​O→HgSO4​⋅2HgO+2H2​SO4​

    When heated above 450°C, it decomposes to release mercury vapors, sulfur dioxide, and oxygen:

    Decomposition: HgSO4Hg+SO2+O2\text{HgSO}_4 \rightarrow \text{Hg} + \text{SO}_2 + \text{O}_2 HgSO4​→Hg+SO2​+O2​

Common Reagents and Conditions: this compound reacts with various reagents under different conditions. For example, it reacts with chloride ions to form mercuric chloride, a common laboratory reagent .

Major Products: The major products formed from these reactions include mercuric subsulfate, sulfuric acid, and elemental mercury, depending on the reaction conditions .

Scientific Research Applications

Industrial Applications

  • Catalyst in Organic Synthesis:
    Mercury(II) sulfate is widely used as a catalyst in various organic reactions:
    • Acetylation of Water and Acetylene: It facilitates the production of acetaldehyde, which is a precursor for various chemicals .
    • Direct Oxidation of Methane to Methanol: In the presence of sulfuric acid, it aids in converting methane into methanol, a vital industrial chemical .
  • Gold and Silver Extraction:
    The compound is employed in the extraction processes of precious metals from ores, particularly roasted pyrites. It reacts with sodium chloride to form soluble complexes that facilitate the recovery of gold and silver .
  • Electrolyte in Batteries:
    This compound serves as an electrolyte in primary batteries, enhancing their efficiency .
  • Chemical Reagent:
    It is utilized as a reagent in various chemical reactions, including wine coloring and the synthesis of other mercury compounds .

Medical Applications

This compound has historical significance in medicine, although its use has declined due to toxicity concerns. Notable applications include:

  • Antiseptic Agent:
    Historically, it was used for its antiseptic properties; however, due to its toxicity, safer alternatives have largely replaced it.
  • Toxicological Studies:
    Research into mercury poisoning has utilized this compound to study its effects on human health, particularly its nephrotoxic effects leading to renal failure .

Environmental Impact

This compound poses significant environmental hazards:

  • It is highly toxic to aquatic life and can cause long-term adverse effects on ecosystems .
  • Due to its potential for bioaccumulation and toxicity, strict regulations govern its use and disposal.

Case Study 1: Mercury Poisoning Treatment

A documented case highlighted the severe effects of this compound poisoning, which led to acute renal failure. Treatment involved chelation therapy using dimercaprol (DMPS), demonstrating the compound's toxicological profile and the importance of timely medical intervention .

Case Study 2: Industrial Use in Gold Extraction

In industrial settings, this compound has been effectively used for gold extraction from ore. A study illustrated its efficiency compared to traditional methods, emphasizing both economic benefits and environmental risks associated with mercury use in mining operations .

Mechanism of Action

The mechanism of action of mercuric sulfate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit enzyme activity by binding to the active sites, thereby disrupting normal cellular functions. Mercuric ions are transported into target cells and accumulate in various organs, including the brain, kidneys, and liver . The compound’s toxicity is primarily due to its ability to form strong bonds with thiol groups, leading to cellular damage and oxidative stress .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : HgSO₄
  • CAS No.: 7783-35-9
  • Solubility : Soluble in concentrated sulfuric acid and NaCl solutions; hydrolyzes in water to form HgSO₄·2HgO (yellow precipitate) and H₂SO₄ .
  • Thermal Stability : Decomposes above 450°C, releasing toxic mercury vapor and sulfur oxides .
  • Applications : Catalyst in acetaldehyde production, COD analysis for chloride removal, and extraction of precious metals .

Comparison with Similar Mercury Compounds

Mercury(I) Sulfate (Hg₂SO₄)

Property Mercury(II) Sulfate (HgSO₄) Mercury(I) Sulfate (Hg₂SO₄)
Oxidation State Hg²⁺ Hg⁺
Molecular Weight 296.65 g/mol 497.24 g/mol
Density 6.47 g/cm³ 7.56 g/cm³
Solubility Hydrolyzes in water Sparingly soluble in water
Thermal Decomposition >450°C (Hg, SO₂, O₂ release) Decomposes at lower temperatures
Applications Catalysis, analytical chemistry Niche uses in batteries (historical)

Key Differences :

  • Mercury(I) sulfate contains dimeric Hg₂²⁺ ions, making it less reactive as an oxidizing agent compared to HgSO₄.

Mercury(II) Nitrate (Hg(NO₃)₂)

Property This compound Mercury(II) Nitrate
Solubility Insoluble in water Highly soluble in water
Reactivity Hydrolyzes to release H₂SO₄ Forms complexes with halides
Toxicity Acute toxicity via all routes Similar toxicity; forms volatile Hg vapor
Applications Catalysis, COD analysis Synthesis of other Hg compounds

Key Differences :

  • Hg(NO₃)₂ is water-soluble, enabling its use in liquid-phase reactions, whereas HgSO₄ is primarily used in non-aqueous or acidic conditions.
  • Mercury nitrate is more hygroscopic and prone to deliquescence .

Mercury(II) Chloride (HgCl₂)

Property This compound Mercury(II) Chloride
Physical State White crystalline solid Colorless crystalline solid
Solubility Hydrolyzes in water 65 g/100 mL (water at 20°C)
Toxicity LD₅₀ (oral, rat): 57 mg/kg LD₅₀ (oral, rat): 1–5 mg/kg
Applications Catalysis Disinfectant, preservative

Key Differences :

  • HgCl₂ is significantly more toxic and water-soluble, making it a potent biocide.

Mercury(II) Oxide (HgO)

Property This compound Mercury(II) Oxide
Formation Reaction of Hg with H₂SO₄ Thermal decomposition of Hg(NO₃)₂
Solubility Insoluble in water Insoluble in water
Thermal Stability Decomposes at 450°C Decomposes at 500°C to Hg and O₂
Applications Catalyst Electrodes, pigments

Key Differences :

  • HgO is thermally more stable and used in high-temperature applications.
  • HgSO₄ is more reactive in acidic environments due to sulfate ion participation .

Q & A

Q. What are the established methods for synthesizing Mercury(II) sulfate in laboratory settings?

this compound is synthesized by reacting elemental mercury with concentrated sulfuric acid under controlled heating. The reaction proceeds as: Hg+2H2SO4HgSO4+SO2+2H2O\text{Hg} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{HgSO}_4 + \text{SO}_2 + 2 \text{H}_2\text{O}

Key considerations include temperature control (avoiding decomposition above 450°C) and using excess sulfuric acid to minimize side products like mercurous mercury. Post-synthesis purification involves vacuum distillation to remove residual acids and impurities .

Q. What are the critical safety protocols for handling this compound in experimental workflows?

this compound requires strict safety measures due to its acute toxicity and environmental persistence. Essential protocols include:

  • Using fume hoods to prevent inhalation of dust or vapors.
  • Wearing nitrile gloves and goggles to avoid dermal/ocular exposure.
  • Storing in airtight, light-resistant containers to prevent decomposition.
  • Neutralizing spills with sodium sulfide to form less soluble HgS .

Q. How is this compound utilized as a catalyst in organic synthesis?

It catalyzes the hydration of alkynes to ketones (e.g., acetylene to acetaldehyde) via acid-mediated mechanisms. The reaction involves:

  • Formation of a mercurinium ion intermediate.
  • Nucleophilic attack by water, followed by proton transfer.
  • Regeneration of the catalyst under acidic conditions. This method is historically significant but has been largely replaced due to toxicity concerns .

Advanced Research Questions

Q. What structural characterization techniques are most effective for analyzing this compound?

X-ray and neutron diffraction are gold standards for resolving its monoclinic crystal structure (space group P21/cP2_1/c). These methods reveal bond lengths (Hg–O = 2.04–2.11 Å) and coordination geometry, critical for understanding reactivity and stability. Pair with thermogravimetric analysis (TGA) to monitor decomposition phases .

Q. What advanced detection methods achieve high sensitivity for this compound in environmental samples?

Fluorescence-based assays using G-triplex DNA probes (detection limit: 0.019 µg/mL) and spectrophotometric methods with azo derivatives offer sub-ppm sensitivity. Key steps include:

  • Sample pre-concentration via chelation.
  • Signal amplification using surfactant-enhanced protocols (e.g., CTAB).
  • Validation via standard addition to mitigate matrix effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from hydrolysis dynamics:

  • In pure water: 3HgSO4+2H2OHgSO4.2HgO+2H2SO43 \text{HgSO}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HgSO}_4.2\text{HgO} + 2 \text{H}_2\text{SO}_4 (forms insoluble yellow subsulfate).
  • In concentrated H2SO4\text{H}_2\text{SO}_4: Solubility increases due to suppressed hydrolysis. Methodological clarity requires specifying solvent composition and temperature in experimental reports .

Q. What strategies optimize this compound monitoring in effectiveness evaluations of environmental policies?

Leverage tiered monitoring frameworks:

  • Level 1: Measure total Hg in water/soil via ICP-MS.
  • Level 2: Speciation analysis (HPLC-ICP-MS) to distinguish HgSO₄ from organomercurials.
  • Level 3: Isotopic tracing (δ202Hg\delta^{202}\text{Hg}) for source attribution. Cross-validate with biogeochemical models to assess compliance with Minamata Convention targets .

Q. What mechanistic insights explain this compound's role in acetylene-to-acetaldehyde conversion?

The catalytic cycle involves:

  • Step 1: HgSO4\text{HgSO}_4 protonates acetylene, forming a reactive Hg2+C2H2\text{Hg}^{2+}-\text{C}_2\text{H}_2 complex.
  • Step 2: Nucleophilic water attack yields enol, which tautomerizes to acetaldehyde.
  • Step 3: Acid regeneration via H2SO4\text{H}_2\text{SO}_4 recycling. Computational studies (DFT) suggest the rate-limiting step is proton transfer in the intermediate .

Q. How does thermal decomposition of this compound influence experimental design?

Decomposition above 450°C releases toxic Hg0\text{Hg}^0 vapor and SO3\text{SO}_3. Mitigation strategies include:

  • Using sealed reactors with cold traps for Hg vapor recovery.
  • Real-time monitoring via mass spectrometry.
  • Post-reaction residue analysis (XRD) to confirm product phases (e.g., HgO\text{HgO}) .

Q. What methodologies ensure data integrity in studies involving this compound?

Adhere to FAIR principles:

  • Documentation: Publish full synthetic protocols (e.g., acid concentrations, heating rates).
  • Reproducibility: Share raw spectral data (e.g., .CIF files for crystallography).
  • Validation: Use plagiarism-check software for literature reviews and cross-check against primary sources (e.g., UNEP reports, ATSDR profiles) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury(II) sulfate
Reactant of Route 2
Mercury(II) sulfate

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